molecular formula C19H23FN2 B5770710 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine

1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5770710
M. Wt: 298.4 g/mol
InChI Key: JYRHOQLMCDJWOD-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine (EFBFP) is a chemical compound that belongs to the class of piperazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent binding affinity to various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It also exhibits moderate affinity for dopamine receptors, which are involved in the regulation of reward and motivation. The exact mechanism of action of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine has been shown to induce a range of biochemical and physiological effects in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to changes in mood, motivation, and reward processing. It has also been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors. It also has a relatively long half-life, which allows for sustained effects in animal models. However, 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine also has some limitations, including its potential for abuse and dependence, which can complicate interpretation of behavioral assays.

Future Directions

There are several potential future directions for research on 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine, which could have improved efficacy and safety profiles. Another area of interest is the investigation of the neural circuits and molecular mechanisms underlying the effects of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the development of new animal models and behavioral assays could help to elucidate the therapeutic potential of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine and related compounds.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine involves the reaction between 4-ethylbenzyl chloride and 2-fluorophenylpiperazine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified using column chromatography. The yield of 1-(4-ethylbenzyl)-4-(2-fluorophenyl)piperazine is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRHOQLMCDJWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262873

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